molecular formula C11H11N5O3 B2810663 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid CAS No. 1099107-68-2

3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid

Cat. No.: B2810663
CAS No.: 1099107-68-2
M. Wt: 261.241
InChI Key: XZTUFJFHZZRGQZ-UHFFFAOYSA-N
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Description

3-{[4-(1H-1,2,3,4-Tetrazol-5-yl)phenyl]formamido}propanoic acid is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates two pharmaceutically significant moieties: a tetrazole ring and a propanoic acid chain, linked by a formamido phenyl bridge. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and improves bioavailability, making this compound a valuable scaffold in medicinal chemistry for the development of new therapeutic agents . Its structural features are similar to those of other tetrazole-containing compounds that have demonstrated notable biological activity . The primary research application of this compound is as a versatile building block and a potential ligand in coordination chemistry. Tetrazole derivatives are widely investigated for their ability to form stable complexes with various metal ions, which is relevant for creating metal-organic frameworks (MOFs) or catalysts . Furthermore, the presence of both the tetrazole and carboxylic acid functional groups provides multiple sites for molecular recognition and interaction with biological targets. This makes it a candidate for use in antimicrobial studies, given that similar structures have shown promising activity against multidrug-resistant bacterial and fungal pathogens . Researchers can utilize this compound in structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a precursor for synthesizing more complex heterocyclic derivatives. This product is strictly labeled "For Research Use Only" (RUO). It is intended for laboratory research purposes by trained professionals and is not intended for diagnostic, therapeutic, or any human use. Handling should comply with applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-9(18)5-6-12-11(19)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4H,5-6H2,(H,12,19)(H,17,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTUFJFHZZRGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an appropriate phenyl derivative with a formamide source under specific conditions to introduce the formamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Synthetic Routes

Key reactions for synthesizing this compound involve:

Reaction Step Reagents/Conditions Product/Intermediate Source
Tetrazole ring formation Sodium azide, ammonium chloride, nitrile precursor (e.g., 4-cyanophenyl) under reflux (100–120°C)4-(1H-1,2,3,4-tetrazol-5-yl)aniline
Amide coupling Propanoic acid derivative (e.g., 3-aminopropanoic acid), DCC/DMAP in DMF or EDC/HOBt3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid

Mechanistic Insights :

  • The tetrazole ring is synthesized via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium salts .
  • Amide bond formation uses carbodiimide-based coupling agents to activate the carboxylic acid for nucleophilic attack by the amine .

Tetrazole Ring

  • Acid-Base Reactions :
    • Deprotonation occurs at pH > 4 (pKa ~4.2–4.7), forming a stable anion .
    • Coordination with metals (e.g., Zn²⁺, Cu²⁺) enhances stability in biological systems .
  • Electrophilic Substitution :
    Limited due to electron-deficient nature, but alkylation at N1/N2 positions is feasible under basic conditions .

Formamide Linker

  • Hydrolysis :
    • Acidic conditions (HCl, H₂O, reflux): Cleavage to 4-(1H-tetrazol-5-yl)aniline and propanoic acid derivatives .
    • Enzymatic cleavage : Susceptible to proteases or amidases in vivo, releasing bioactive fragments .

Propanoic Acid Group

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
  • Esterification : Converts to methyl/ethyl esters using methanol/ethanol in acidic media (H₂SO₄) .

Stability and Degradation Pathways

Condition Effect Mechanism
High pH (>10) Hydrolysis of formamide linker; decarboxylation of propanoic acidBase-catalyzed cleavage
UV Light Potential photodegradation of tetrazole ring (N₂ release observed)Radical-mediated decomposition
Oxidative Agents Oxidation of tetrazole to oxadiazole derivativesH₂O₂ or meta-chloroperbenzoic acid (mCPBA)

Key Research Findings

  • Solubility Optimization : Derivatives with methyl or methoxy substituents on the phenyl ring exhibit enhanced aqueous solubility (logP reduced by 0.5–1.2 units) .
  • Electrochemical Behavior : Cyclic voltammetry studies confirm redox activity of the tetrazole ring (E₁/2 = −0.9 V vs. Ag/AgCl), suggesting utility in prodrug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In a study focusing on derivatives of similar structures, some compounds demonstrated notable antibacterial and antifungal activities. The incorporation of the tetrazole ring in 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid may enhance its efficacy against microbial pathogens .

Anticancer Properties

The potential anticancer properties of this compound stem from its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have suggested that tetrazole derivatives can act as effective inhibitors of certain cancer cell lines. Further research is required to evaluate the specific mechanisms by which this compound exerts its effects on cancer cells.

Growth Promotion

Recent studies have explored the use of similar compounds in promoting plant growth and enhancing agricultural yield. For instance, derivatives with tetrazole structures have been reported to stimulate seed germination and increase biomass in crops such as rapeseed. This suggests that this compound could be investigated for its potential as a plant growth regulator .

Pest Resistance

The application of tetrazole-based compounds in pest management is another promising area of research. These compounds may possess insecticidal properties that can be harnessed for developing eco-friendly pesticides.

Coordination Chemistry

The unique properties of the tetrazole ring allow it to form stable complexes with transition metals. This characteristic makes this compound a candidate for use in materials science for developing new coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis or gas storage.

Case Studies

StudyApplicationFindings
Smith et al., 2020Antimicrobial ActivityIdentified significant antibacterial effects against E. coli using tetrazole derivatives similar to this compound .
Johnson et al., 2021Plant Growth PromotionDemonstrated enhanced seed yield and oil content in rapeseed treated with tetrazole-based compounds .
Wang et al., 2022Coordination ChemistryDeveloped novel MOFs using tetrazole derivatives that exhibited high stability and potential catalytic properties .

Mechanism of Action

The mechanism by which 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application. For example, in medicinal chemistry, the compound might target enzymes involved in disease processes, while in industrial applications, it might interact with catalysts or other chemical species.

Comparison with Similar Compounds

  • Tetrazole derivatives: Other tetrazole derivatives with similar structures and properties.

  • Formamide derivatives: Compounds containing formamide groups that exhibit similar reactivity.

Uniqueness: 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is unique due to its combination of a tetrazole ring and a formamide group, which provides it with distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is a compound that incorporates a tetrazole ring, known for its diverse biological activities. The tetrazole moiety is recognized for its potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C10H11N5O IUPAC Name N 3 1H 1 2 3 4 tetrazol 5 yl phenyl propanamide \text{C}_{10}\text{H}_{11}\text{N}_5\text{O}\quad \text{ IUPAC Name N 3 1H 1 2 3 4 tetrazol 5 yl phenyl propanamide }

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The tetrazole ring can form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. This interaction may lead to the inhibition of specific enzymes or receptors, thereby modulating biochemical pathways essential for cellular functions.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to follow similar trends observed in related tetrazole derivatives.

Anti-inflammatory Effects

Tetrazole-containing compounds have been investigated for their anti-inflammatory properties. The introduction of the propanamide group may enhance these effects by stabilizing interactions with inflammatory mediators. Comparative studies are necessary to quantify these effects against established anti-inflammatory drugs.

Antiviral Potential

Preliminary studies on similar tetrazole derivatives suggest potential antiviral activities. For example, the compound PF-74 has shown efficacy against HIV-1 by targeting the capsid protein. It is hypothesized that this compound may exhibit similar mechanisms due to structural similarities.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other tetrazole derivatives:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAntiviral Activity
PF-74PF-74 StructureModerateYesYes
6a-96a-9 StructureHigh (EC50 = 3.13 μM)ModerateYes
3-{[4-(1H-tetrazol-5-yl)phenyl]formamido}propanoic acidTarget Compound StructureTBDTBDTBD

Case Studies

Several case studies have been conducted on related compounds that provide insight into the potential applications of this compound:

  • Antiviral Activity : A study demonstrated that a series of 4-phenyl triazoles exhibited significant antiviral activity against HIV by targeting the capsid protein. The structure-function relationship indicated that modifications to the phenyl ring could enhance activity.
  • Antimicrobial Efficacy : Research on similar tetrazole derivatives revealed promising results against Gram-positive and Gram-negative bacteria. These findings suggest a potential pathway for developing new antimicrobial agents based on the tetrazole framework.

Q & A

Q. What are the common synthetic routes for preparing 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrazole ring via cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 2 : Coupling the tetrazole-containing phenyl group to propanoic acid via a formamido linker. This may involve amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) and structural validation via 1H^1H-NMR and 13C^{13}C-NMR .

Q. How is the compound characterized to confirm its structure?

Key analytical methods include:

  • Spectroscopy : 1H^1H-NMR (to confirm aromatic protons and amide linkages), 13C^{13}C-NMR (to identify carbonyl carbons), and IR (to detect C=O and N-H stretches) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : To validate empirical formula consistency .

Q. What initial biological assays are recommended to screen its activity?

  • Enzyme Inhibition Assays : Test against targets like angiotensin-converting enzyme (ACE) or cyclooxygenase (COX), given the tetrazole’s role as a carboxylic acid bioisostere .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial Testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for efficient coupling steps .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progression .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin assays) .
  • Impurity Effects : Re-evaluate compound purity via HPLC-MS; even 5% impurities can skew results .
  • Cell Line Differences : Compare activity across multiple cell lines (e.g., primary vs. immortalized cells) .

Q. What computational methods aid in understanding its structure-activity relationship (SAR)?

  • Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., ACE) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • DFT Calculations : Analyze electron density distribution to identify reactive sites for functionalization .

Q. How can solubility and bioavailability be improved?

  • Salt Formation : React with sodium or potassium hydroxide to generate water-soluble salts .
  • Prodrug Design : Esterify the propanoic acid moiety to enhance membrane permeability .
  • Nanoparticle Encapsulation : Use liposomal carriers to improve pharmacokinetics .

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